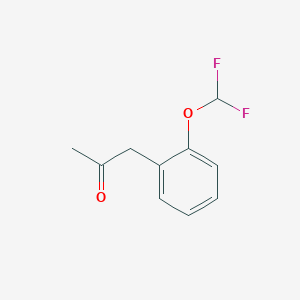
2-Benzothiazolebutanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Benzothiazol-2-yl)butan-1-ol is a chemical compound that features a benzothiazole ring attached to a butanol chain. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
準備方法
The synthesis of 4-(1,3-Benzothiazol-2-yl)butan-1-ol can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with butanal, followed by cyclization to form the benzothiazole ring . The reaction conditions typically include the use of an acid catalyst and heating. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
化学反応の分析
4-(1,3-Benzothiazol-2-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
4-(1,3-Benzothiazol-2-yl)butan-1-ol has several scientific research applications:
作用機序
The mechanism of action of 4-(1,3-Benzothiazol-2-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives are known to inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial growth and replication . The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .
類似化合物との比較
4-(1,3-Benzothiazol-2-yl)butan-1-ol can be compared with other benzothiazole derivatives, such as:
2-(1,3-Benzothiazol-2-yl)ethanol: Similar structure but with a shorter ethanol chain.
4-(1,3-Benzothiazol-2-yl)butanoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
2-(1,3-Benzothiazol-2-yl)acetonitrile: Features a nitrile group attached to the benzothiazole ring.
The uniqueness of 4-(1,3-Benzothiazol-2-yl)butan-1-ol lies in its specific combination of the benzothiazole ring and the butanol chain, which imparts distinct chemical and biological properties .
特性
CAS番号 |
58046-80-3 |
|---|---|
分子式 |
C11H13NOS |
分子量 |
207.29 g/mol |
IUPAC名 |
4-(1,3-benzothiazol-2-yl)butan-1-ol |
InChI |
InChI=1S/C11H13NOS/c13-8-4-3-7-11-12-9-5-1-2-6-10(9)14-11/h1-2,5-6,13H,3-4,7-8H2 |
InChIキー |
ZHJDQVQHQAUUKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-amino-1-(naphthalen-2-yl)ethyl]-5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxamide hydrochloride](/img/structure/B13608948.png)






![2-Amino-2-[4-(diethylamino)phenyl]ethan-1-ol](/img/structure/B13608991.png)






